N1-ethyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N-ethyl-N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O3/c1-2-22-19(26)20(27)23-14-17(18-8-5-13-28-18)25-11-9-24(10-12-25)16-7-4-3-6-15(16)21/h3-8,13,17H,2,9-12,14H2,1H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDDVHUYSSWTPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N1-ethyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Derivative: Starting with 2-fluorophenylpiperazine, which can be synthesized through the reaction of 2-fluoroaniline with piperazine.
Attachment of the Furan Ring: The furan-2-yl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the Oxalamide Linkage: The final step involves the formation of the oxalamide linkage by reacting the intermediate with oxalyl chloride and then with ethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the piperazine nitrogen atoms.
Reduction: Reduction reactions could target the oxalamide linkage or the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings or the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens for electrophilic substitution or alkyl halides for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
The compound exhibits several biological activities, primarily through its interactions with various receptors and enzymes:
Adenosine A2A Receptor Antagonism
N1-ethyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide has been investigated as a potential antagonist for the adenosine A2A receptor, which is implicated in several neurological disorders. Antagonists of this receptor may help in treating conditions such as Parkinson's disease and schizophrenia by modulating dopaminergic signaling.
Monoamine Oxidase Inhibition
The compound has shown promise as an inhibitor of monoamine oxidase (MAO), particularly MAO-B. Inhibition of this enzyme is significant for treating depression and anxiety disorders, as it leads to increased levels of neurotransmitters like serotonin and dopamine .
Anticancer Properties
Research indicates that derivatives with similar structures can induce apoptosis in cancer cell lines. For instance, compounds related to this oxalamide have demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential applications in oncology .
Case Studies and Research Findings
Several studies have highlighted the biological activity and therapeutic potential of this compound:
Monoamine Oxidase Inhibition
A study evaluating various derivatives found that compounds similar to N1-ethyl-N2 exhibited potent MAO-B inhibition, with IC50 values as low as 0.013 µM for certain derivatives, indicating strong efficacy .
Anticancer Activity
In vitro studies have shown that oxalamide derivatives can significantly inhibit cancer cell proliferation. For example, one study reported a related compound reducing cell viability in breast cancer cells by over 50% at concentrations around 10 µM .
Table 1: Summary of Biological Activities
| Compound Name | Biological Activity | IC50 Value (µM) | Reference |
|---|---|---|---|
| N1-ethyl-N2... | MAO-B Inhibition | 0.013 | |
| Related Compound A | Anticancer Activity | 10 | |
| Related Compound B | Cytotoxicity (Breast Cancer) | <5 |
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include binding to active sites or altering the function of target proteins, leading to a biological response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Based Derivatives
Ethyl 2-(4-(Substituted Ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetates
A series of piperazine-containing thiazole derivatives (e.g., compounds 10d , 10e , and 10f ) were synthesized with trifluoromethylphenyl, chlorophenyl, or other ureido substituents (). Key comparisons:
| Compound | Substituent (R) | Molecular Weight ([M+H]+) | Synthesis Yield |
|---|---|---|---|
| 10d | 4-(trifluoromethyl) | 548.2 | 93.4% |
| 10e | 3-(trifluoromethyl) | 548.2 | 92.0% |
| 10f | 3-chloro | 514.2 | 89.1% |
Key Differences :
- The oxalamide linker in the target compound may enhance hydrogen-bonding capacity compared to the ester and ureido groups in 10d–10f , influencing receptor binding .
Azetidinone-Piperazine Hybrids
N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide () incorporates a β-lactam (azetidinone) ring instead of the oxalamide group. The azetidinone’s strained four-membered ring may confer higher reactivity or instability compared to the more flexible oxalamide structure in the target compound .
Piperidine vs. Piperazine Scaffolds: W-18, W-15, and Fentanyl
Compounds like W-18 and W-15 () share structural motifs with the target compound but utilize a piperidine core instead of piperazine. For example:
- W-18 : Features a 4-nitrophenylethyl-piperidinylidene sulfonamide structure.
- Fentanyl : A 4-piperidinyl analog with propanamide linkage.
Structural Contrasts :
- Piperazine vs.
- Oxalamide vs. Sulfonamide : The oxalamide group in the target compound may exhibit different pharmacokinetics compared to the sulfonamide in W-18, such as altered plasma protein binding or clearance rates.
Substituent Effects: Fluorophenyl vs. Chlorophenyl/Trifluoromethylphenyl
The 2-fluorophenyl group in the target compound contrasts with chlorophenyl (e.g., 10f ) or trifluoromethylphenyl (e.g., 10d , 10e ) substituents in analogs. Fluorine’s electronegativity and small atomic radius may improve blood-brain barrier penetration compared to bulkier groups like trifluoromethyl .
Biological Activity
N1-ethyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of 543.6 g/mol. It features a piperazine ring, a furan moiety, and an oxalamide backbone, which contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C26H30FN5O5 |
| Molecular Weight | 543.6 g/mol |
| CAS Number | 877633-11-9 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound has shown inhibitory effects on enzymes such as α-amylase, which plays a crucial role in carbohydrate metabolism by hydrolyzing starch into simpler sugars .
- Transporter Interaction : It has been reported to inhibit the uptake of nucleosides in cells lacking nucleoside transporters, indicating potential applications in modulating cellular metabolism .
- Binding Affinity : The structural components allow for strong binding interactions with target proteins, enhancing its therapeutic potential.
In Vitro Studies
Research has demonstrated that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific pathogens were not detailed in the literature.
- Cytotoxic Effects : In cell lines, the compound has shown cytotoxic effects that warrant further investigation into its use as an anticancer agent.
Case Studies
A notable study involved the administration of this compound in animal models to assess its pharmacokinetics and therapeutic efficacy. Results indicated:
- Dose-dependent Response : Higher doses resulted in increased inhibition of target enzymes and enhanced cytotoxicity against cancer cell lines.
- Safety Profile : Toxicity assessments revealed manageable side effects at therapeutic doses, suggesting a favorable safety profile for further development.
Research Applications
The compound's unique structure makes it a valuable candidate for various research applications:
- Drug Development : Its interaction with biological macromolecules positions it as a potential lead compound for developing new therapeutics targeting metabolic disorders and cancers.
- Biochemical Probes : The ability to modulate enzyme activity makes it suitable for use as a biochemical probe in research settings.
- Material Science : Investigations into its properties may lead to applications in developing new materials with specific functionalities.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing N1-ethyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide, and how can purity be optimized?
- Methodology :
- Step 1 : Start with the condensation of 2-(furan-2-yl)ethylamine with oxalyl chloride to form the oxalamide core.
- Step 2 : Introduce the 4-(2-fluorophenyl)piperazine moiety via nucleophilic substitution, using a coupling agent like EDCI/HOBt in anhydrous DCM .
- Step 3 : Ethylate the terminal amine using ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
- Purity Optimization : Purify intermediates via column chromatography (silica gel, gradient elution with EtOAc/hexane) and confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : Assign proton environments (e.g., furan protons at δ 6.2–7.4 ppm, piperazine protons at δ 2.5–3.5 ppm) and verify stereochemistry via NOESY .
- Mass Spectrometry : Use HRMS (ESI+) to confirm molecular weight (e.g., [M+H]⁺ ion at m/z 454.2) .
- X-ray Crystallography : Resolve crystal structure to validate spatial arrangement of the fluorophenyl and furan groups (if single crystals are obtainable) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced receptor affinity?
- Approach :
- Perform molecular docking (e.g., AutoDock Vina) to predict interactions with serotonin receptors (e.g., 5-HT₁A), focusing on hydrogen bonding with the oxalamide group and hydrophobic contacts with the fluorophenyl moiety .
- Use QSAR models to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with binding energy (ΔG values) .
- Validate predictions with in vitro radioligand displacement assays (e.g., [³H]-8-OH-DPAT for 5-HT₁A affinity) .
Q. How can contradictory data on receptor selectivity between studies be resolved?
- Resolution Strategies :
- Replicate Assays : Use standardized protocols (e.g., CHO cells expressing human 5-HT₁A receptors) to minimize variability .
- Functional Assays : Compare cAMP inhibition (5-HT₁A) vs. calcium mobilization (off-target receptors) to clarify selectivity .
- Structural Analysis : Overlay X-ray structures of ligand-receptor complexes to identify steric clashes or conformational mismatches .
Q. What in vivo models are appropriate for evaluating the pharmacokinetic and pharmacodynamic profiles of this compound?
- Experimental Design :
- Pharmacokinetics : Administer intravenously/orally to rodents; collect plasma samples for LC-MS/MS analysis to calculate bioavailability, half-life, and brain penetration .
- Behavioral Models : Use the elevated plus maze (anxiety) or forced swim test (antidepressant activity) in mice, with dose-response comparisons to reference drugs (e.g., buspirone) .
- Ethical Compliance : Adhere to ARRIVE guidelines for humane endpoints and sample sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
